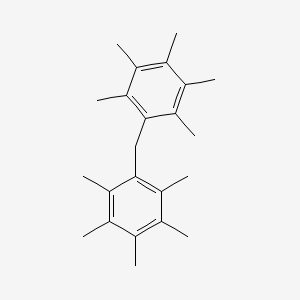
1,1'-Methanediylbis(pentamethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methanediylbis(pentamethylbenzene): is an organic compound characterized by the presence of two pentamethylbenzene groups connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Methanediylbis(pentamethylbenzene) typically involves the reaction of pentamethylbenzene with formaldehyde under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the methylene group is introduced between the two pentamethylbenzene units.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, concentration of reactants, and the use of catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Methanediylbis(pentamethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds.
Applications De Recherche Scientifique
1,1’-Methanediylbis(pentamethylbenzene) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.
Mécanisme D'action
The mechanism by which 1,1’-Methanediylbis(pentamethylbenzene) exerts its effects involves its interaction with molecular targets through its aromatic rings and methylene bridge. These interactions can influence various biochemical pathways, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1,1’-Methanediylbis(4-isocyanatobenzene): Known for its use in the production of polyurethanes.
1,1’-Methanediylbis(4-isocyanatocyclohexane): Utilized in the synthesis of thermoplastic polyurethanes.
1,1’-Methanediylbis(4-isocyanatobenzene): Employed in the creation of high-performance elastomers.
Uniqueness: 1,1’-Methanediylbis(pentamethylbenzene) is unique due to its highly methylated aromatic rings, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
5082-88-2 |
|---|---|
Formule moléculaire |
C23H32 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
1,2,3,4,5-pentamethyl-6-[(2,3,4,5,6-pentamethylphenyl)methyl]benzene |
InChI |
InChI=1S/C23H32/c1-12-14(3)18(7)22(19(8)15(12)4)11-23-20(9)16(5)13(2)17(6)21(23)10/h11H2,1-10H3 |
Clé InChI |
UPSHYZADNVYPQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)C)CC2=C(C(=C(C(=C2C)C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


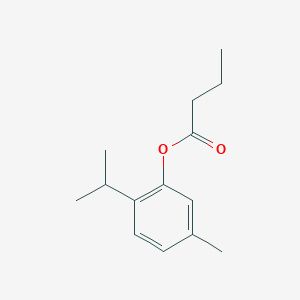
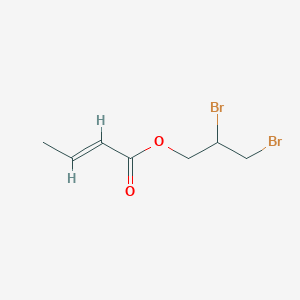
![1-Thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14739385.png)


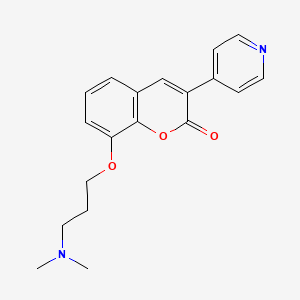
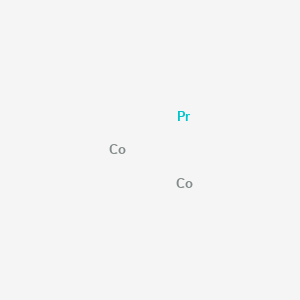
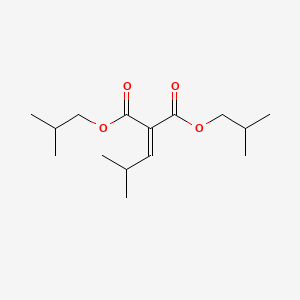
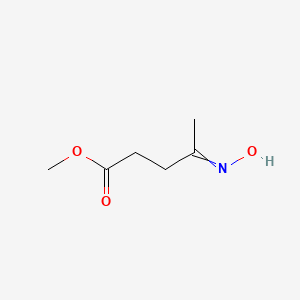
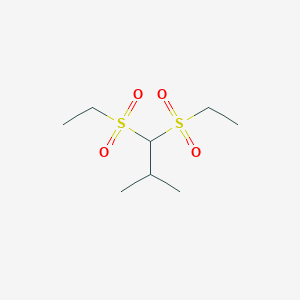
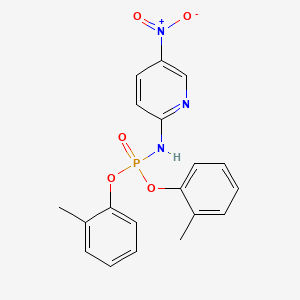
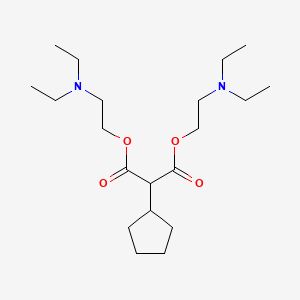
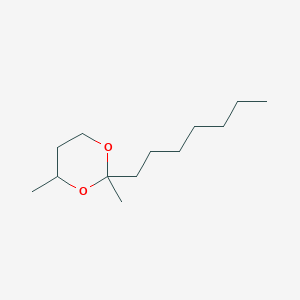
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)
